3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, a scaffold recognized for its anti-mycobacterial activity via inhibition of Mycobacterium tuberculosis (M. tb) ATP synthase . Key structural features include:
- 3-(4-Fluorophenyl) group: Imparts electron-withdrawing effects critical for target binding and potency .
- 2,5-Dimethyl substituents: Enhance metabolic stability and hydrophobic interactions .
- N-(3-Methylbutyl) chain: A branched alkyl group that may improve lipophilicity and membrane permeability compared to aromatic N-substituents .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4/c1-12(2)9-10-21-17-11-13(3)22-19-18(14(4)23-24(17)19)15-5-7-16(20)8-6-15/h5-8,11-12,21H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDCLKJPAKAQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation.
Mode of Action
Similar compounds have been shown to inhibit cdk2, thereby preventing the progression of the cell cycle and leading to cell growth inhibition.
Biochemical Pathways
Comparison with Similar Compounds
Comparison with Structural Analogues
Position 3 Substituents: Fluorophenyl vs. Other Aryl Groups
The 3-(4-fluorophenyl) group is a hallmark of potent anti-M. tb activity. Comparative studies show:
- 3-(4-Chlorophenyl) analogues (e.g., C20H18ClN5, ) exhibit reduced activity, likely due to chlorine’s larger atomic radius and weaker electron-withdrawing effects .
- 3-Phenyl derivatives (e.g., compound 890624-32-5, ) lack fluorine’s electronic tuning, resulting in lower inhibitory potency .
Position 5 Substituents: Methyl vs. Aryl/Alkyl Groups
Variations at position 5 significantly modulate activity:
- 5-Methyl (target compound): Balances steric bulk and hydrophobicity, favoring microsomal stability .
- 5-Aryl substituents (e.g., 5-(4-methoxyphenyl) in compound 34, ): Bulky groups like methoxy or isopropyl reduce activity, suggesting steric hindrance in the ATP synthase binding pocket .
- 5-Trifluoromethyl (e.g., compounds in ): Increases lipophilicity but may introduce metabolic liabilities .
N-Substituents: Alkyl vs. Aromatic Chains
The N-(3-methylbutyl) group in the target compound contrasts with other N-substituents:
- N-(Pyridin-2-ylmethyl) (e.g., compounds 32–35, ): Aromatic groups enable π-π interactions but may reduce blood-brain barrier penetration due to higher polarity .
- N-(1-(Pyridin-2-yl)ethyl) (e.g., compound 10a, ): Extending the alkyl spacer improves solubility but diminishes potency .
- N-(3-Morpholinopropyl) (e.g., ): Polar morpholine groups enhance solubility but reduce membrane permeability .
Position 2 and 6 Substituents
- 2-Methyl (target compound): Optimal for steric shielding without excessive bulk .
- 2-Trifluoromethyl (e.g., ): Increases metabolic resistance but may disrupt binding .
- 6-Methylsulfonyl (e.g., compound 10c, ): Polar sulfonyl groups reduce activity, highlighting the importance of a hydrophobic core .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
